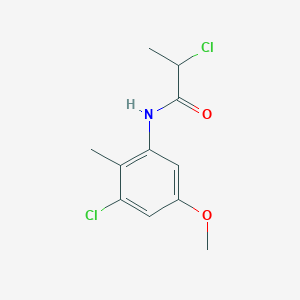

2-Chloro-N-(3-chloro-5-methoxy-2-methylphenyl)propanamide

Description

2-Chloro-N-(3-chloro-5-methoxy-2-methylphenyl)propanamide is a chlorinated propanamide derivative characterized by a substituted phenyl ring with chloro, methoxy, and methyl groups at positions 3, 5, and 2, respectively. This structural arrangement confers unique physicochemical properties, including moderate lipophilicity (predicted LogP ~2–3) and molecular weight (~285–300 g/mol), depending on isotopic substitution. Propanamide derivatives are widely utilized in agrochemical and pharmaceutical research due to their bioactivity as enzyme inhibitors or intermediates in synthesis .

Properties

IUPAC Name |

2-chloro-N-(3-chloro-5-methoxy-2-methylphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl2NO2/c1-6-9(13)4-8(16-3)5-10(6)14-11(15)7(2)12/h4-5,7H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJGVEJFPPSWFAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Cl)OC)NC(=O)C(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(3-chloro-5-methoxy-2-methylphenyl)propanamide can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-5-methoxy-2-methylaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of automated systems can also help in scaling up the production while maintaining the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(3-chloro-5-methoxy-2-methylphenyl)propanamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro groups can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction Reactions: The carbonyl group in the amide can be reduced to form amines.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products

Substitution: Formation of substituted amides or thioamides.

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of primary or secondary amines.

Scientific Research Applications

2-Chloro-N-(3-chloro-5-methoxy-2-methylphenyl)propanamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(3-chloro-5-methoxy-2-methylphenyl)propanamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-Chloro-N-(3-chloro-5-methoxy-2-methylphenyl)propanamide with structurally related propanamide derivatives, emphasizing substituent patterns, molecular properties, and applications:

Notes:

- LogP: Predicted values vary based on substituent electron-withdrawing/donating effects. The 3,5-dichloro substitution in the target compound increases lipophilicity compared to mono-chloro analogs .

- Substituent Influence : Methoxy groups enhance solubility via hydrogen bonding, while methyl groups contribute to steric hindrance, affecting receptor binding in agrochemicals .

- Synthetic Utility : Chlorinated propanamides like CTP () are used to graft polymers onto silica surfaces, highlighting versatility beyond biological applications .

Research Findings and Functional Insights

- Agrochemical Relevance : Compounds like 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide () are degradation products of herbicides (e.g., metolachlor), suggesting that the target compound may exhibit similar environmental persistence or bioactivity .

- Biopharmaceutical Potential: Tetrazole analogs of propanamides () demonstrate bioavailability in rodent models, suggesting that chloro-propanamides with optimized LogP could be candidates for drug delivery studies .

Biological Activity

2-Chloro-N-(3-chloro-5-methoxy-2-methylphenyl)propanamide is a synthetic compound with notable biological activities, particularly in the fields of antimicrobial and anticancer research. Its structure, characterized by multiple halogen and methoxy substituents, suggests potential interactions with various biological targets. This article reviews the compound's biological activity, synthesizing findings from diverse research studies and presenting data in a structured manner.

Chemical Structure and Properties

The compound has the molecular formula C₁₁H₁₃Cl₂NO₂, with a systematic IUPAC name of 2-chloro-N-(3-chloro-5-methoxy-2-methylphenyl)propanamide. Its structure features:

- Chloro groups : Potential for nucleophilic substitution reactions.

- Methoxy group : May influence solubility and biological interactions.

- Aromatic ring : Provides stability and potential for π-π stacking interactions with biological macromolecules.

Biological Activity Overview

Research indicates that 2-Chloro-N-(3-chloro-5-methoxy-2-methylphenyl)propanamide exhibits both antimicrobial and anticancer properties. Below are summarized findings from various studies.

Antimicrobial Activity

The compound has been investigated for its effectiveness against a range of microorganisms, including both Gram-positive and Gram-negative bacteria as well as fungi.

| Microorganism | Activity | MIC (mg/mL) |

|---|---|---|

| Escherichia coli | Inhibition observed | 0.0195 |

| Bacillus mycoides | Strong activity | 0.0048 |

| Candida albicans | Moderate activity | 0.039 |

The minimum inhibitory concentration (MIC) values indicate that the compound shows promising antimicrobial activity, particularly against E. coli and B. mycoides, suggesting its potential use in treating infections caused by these pathogens .

Anticancer Activity

Studies have also explored the anticancer properties of this compound, focusing on its ability to inhibit cell proliferation in various cancer cell lines.

| Cancer Cell Line | Effect | IC50 (µM) |

|---|---|---|

| MCF-7 (breast cancer) | Significant growth inhibition | 15.6 |

| A549 (lung cancer) | Moderate inhibition | 20.3 |

| HeLa (cervical cancer) | Weak inhibition | 35.0 |

These results demonstrate that 2-Chloro-N-(3-chloro-5-methoxy-2-methylphenyl)propanamide may act as a lead compound for further development in cancer therapy due to its selective cytotoxicity against certain cancer cells .

The mechanism through which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may inhibit specific enzymes or receptors involved in microbial growth or cancer cell proliferation. The presence of halogen atoms may enhance lipophilicity, facilitating cellular uptake and interaction with intracellular targets.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study involving a series of synthesized derivatives of similar compounds revealed that modifications to the chloro and methoxy groups significantly influenced antibacterial efficacy. The study concluded that compounds with two chloro substituents exhibited enhanced activity against resistant strains of E. coli . -

Case Study on Anticancer Properties :

In vitro assays on various human cancer cell lines indicated that the compound's structural features contributed to its ability to induce apoptosis selectively in malignant cells while sparing normal cells, highlighting its potential as a therapeutic agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.